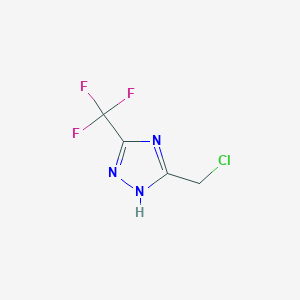
5-Iodo-4-methylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-4-methylthiazole is a heterocyclic organic compound that contains a five-membered ring structure with one sulfur atom, one nitrogen atom, and three carbon atoms. The compound is characterized by the presence of an iodine atom at the fifth position and a methyl group at the fourth position of the thiazole ring. Thiazoles, including this compound, are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-4-methylthiazole typically involves the iodination of 4-methylthiazole. One common method includes the reaction of 4-methylthiazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-4-methylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the fifth position can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiazolidines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under mild to moderate conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various 5-substituted-4-methylthiazoles.
Oxidation Reactions: Products include this compound sulfoxides and sulfones.
Reduction Reactions: Products include 5-iodo-4-methylthiazolidines.
Scientific Research Applications
5-Iodo-4-methylthiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for anticancer and antiviral agents.
Mechanism of Action
The mechanism of action of 5-Iodo-4-methylthiazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. The thiazole ring can also interact with aromatic residues in proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
4-Methylthiazole: Lacks the iodine atom at the fifth position, resulting in different chemical reactivity and biological activity.
5-Bromo-4-methylthiazole:
5-Chloro-4-methylthiazole: Contains a chlorine atom at the fifth position, which affects its chemical properties and uses.
Uniqueness
5-Iodo-4-methylthiazole is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. The iodine atom can participate in specific interactions such as halogen bonding, which can enhance the compound’s binding affinity to biological targets. This makes this compound a valuable compound in medicinal chemistry and other research fields .
Properties
Molecular Formula |
C4H4INS |
|---|---|
Molecular Weight |
225.05 g/mol |
IUPAC Name |
5-iodo-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C4H4INS/c1-3-4(5)7-2-6-3/h2H,1H3 |
InChI Key |
JEAJRVVZXOQLIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Trifluoromethylthio)phenyl]-2-propanol](/img/structure/B13559772.png)
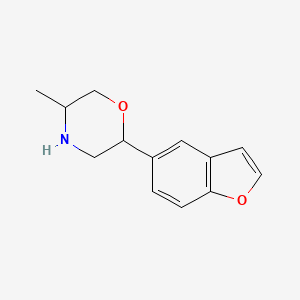
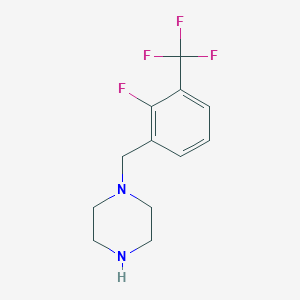
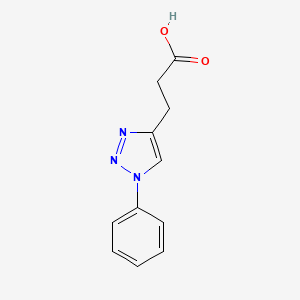

![potassium5-fluoro-2-[1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamido]benzoate](/img/structure/B13559788.png)
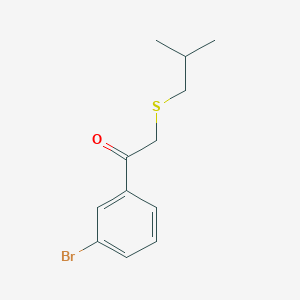
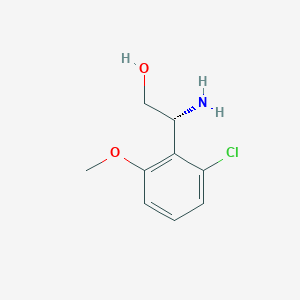


![2,2-Difluorobicyclo[4.1.0]heptan-7-amine hydrochloride](/img/structure/B13559812.png)
![6-Fluorospiro[benzo[D][1,3]oxazine-4,3'-pyrrolidin]-2(1H)-one hydrochloride](/img/structure/B13559822.png)
![5,6-dimethyl-2-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13559833.png)
